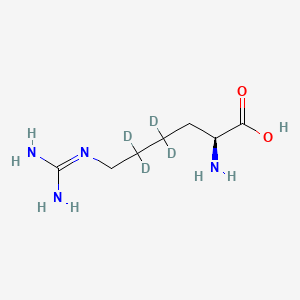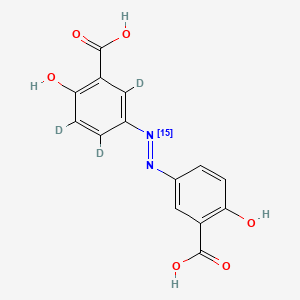
Deoxycytidine triphosphate-d14 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxycytidine triphosphate-d14 (dilithium) is a deuterium-labeled nucleoside triphosphate. It is a derivative of deoxycytidine triphosphate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in DNA synthesis and has applications in various scientific research fields, including real-time PCR, cDNA synthesis, and DNA sequencing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of deoxycytidine triphosphate-d14 (dilithium) involves the incorporation of deuterium into the deoxycytidine triphosphate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of deoxycytidine triphosphate-d14 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Deoxycytidine triphosphate-d14 (dilithium) primarily undergoes reactions typical of nucleoside triphosphates. These include:
Phosphorylation: The addition of phosphate groups.
Hydrolysis: The cleavage of chemical bonds by the addition of water.
Polymerization: The formation of long chains of nucleotides during DNA synthesis
Common Reagents and Conditions
Common reagents used in reactions involving deoxycytidine triphosphate-d14 (dilithium) include:
Deuterated solvents: To maintain the deuterium labeling.
Enzymes: Such as DNA polymerases for DNA synthesis.
Buffers: To maintain the pH and ionic strength of the reaction environment
Major Products Formed
The major products formed from reactions involving deoxycytidine triphosphate-d14 (dilithium) are typically deuterium-labeled DNA strands. These labeled strands are used in various research applications to study DNA synthesis and other biochemical processes .
Applications De Recherche Scientifique
Deoxycytidine triphosphate-d14 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving nucleoside triphosphates.
Biology: Employed in DNA synthesis, real-time PCR, and cDNA synthesis to study genetic material.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterium-labeled compounds in biological systems.
Industry: Applied in the production of labeled DNA for various research and diagnostic purposes
Mécanisme D'action
The mechanism of action of deoxycytidine triphosphate-d14 (dilithium) involves its incorporation into DNA strands during DNA synthesis. The deuterium labeling allows researchers to track and study the incorporation process. The compound interacts with DNA polymerases and other enzymes involved in DNA replication, providing insights into the molecular mechanisms of DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxycytidine triphosphate: The non-deuterated version of the compound.
Deoxyadenosine triphosphate: Another nucleoside triphosphate used in DNA synthesis.
Deoxythymidine triphosphate: A nucleoside triphosphate involved in DNA synthesis
Uniqueness
Deoxycytidine triphosphate-d14 (dilithium) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms offer stability and allow for precise tracking in biochemical studies, making it a valuable tool in various scientific fields .
Propriétés
Formule moléculaire |
C9H14Li2N3O13P3 |
|---|---|
Poids moléculaire |
493.2 g/mol |
Nom IUPAC |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O13P3.2Li/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5?,6-,8-;;/m1../s1/i1D,2D,3D2,4D2,5D,6D,8D,13D;;/hD4 |
Clé InChI |
JYCAZSFRQWDZGU-NFPKIKHFSA-L |
SMILES isomérique |
[2H]C1=C(N(C(=O)N=C1N([2H])[2H])[C@]2(C(C([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])[2H])[2H])[2H].[Li+].[Li+] |
SMILES canonique |
[Li+].[Li+].C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)
![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)

